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Executive Summary

CMS121 is a novel, orally bioavailable small molecule, chemically optimized from the natural
flavonoid fisetin. Developed through research at the Salk Institute for Biological Studies,
CMS121 has demonstrated significant potential as a geroneuroprotector, exhibiting robust
efficacy in preclinical models of aging, Alzheimer's disease (AD), and metabolic disorders. Its
primary mechanism of action involves the inhibition of fatty acid synthase (FASN), a key
enzyme in de novo lipogenesis. This inhibition leads to a cascade of downstream effects,
including the modulation of acetyl-CoA metabolism, enhancement of mitochondrial function,
and protection against oxytosis/ferroptosis, a form of regulated cell death implicated in aging
and neurodegeneration. This technical guide provides a comprehensive overview of the core
science behind CMS121, detailing its effects on aging pathways, summarizing key preclinical
data, outlining experimental methodologies, and visualizing the intricate signaling networks it
modulates.

Introduction: Targeting the Nexus of Aging and
Disease

Aging is the primary risk factor for a myriad of chronic diseases, including neurodegenerative
disorders like Alzheimer's and metabolic conditions such as type 2 diabetes.[1][2] A growing
body of evidence suggests that shared molecular pathways underpin the aging process and
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the pathogenesis of these age-related ailments. CMS121 emerges from a therapeutic strategy
that shifts the focus from single-target interventions to modulating the fundamental biology of

aging.[1]

CMS121 is a synthetic derivative of fisetin, a flavonol found in various fruits and vegetables.[1]
[3] While fisetin itself has shown promise in preclinical studies, CMS121 was engineered for
improved stability, bioavailability, and potency. Its development was guided by a cell-based
phenotypic screening approach designed to identify compounds that protect against
oxytosis/ferroptosis, a non-apoptotic cell death pathway characterized by lipid peroxidation and
implicated in age-related neurodegeneration.

Mechanism of Action: A Cascade of Metabolic
Reprogramming

The therapeutic effects of CMS121 stem from its ability to modulate fundamental metabolic
pathways, primarily through the inhibition of Fatty Acid Synthase (FASN).

Direct Inhibition of Fatty Acid Synthase (FASN)

FASN is the central enzyme responsible for the synthesis of fatty acids from acetyl-CoA and
malonyl-CoA. Studies have shown that CMS121 directly inhibits FASN activity. This inhibition
has several critical downstream consequences:

» Reduction of Lipid Peroxidation: By limiting the synthesis of new fatty acids, particularly
polyunsaturated fatty acids (PUFAs), CMS121 reduces the substrate available for lipid
peroxidation, a key driver of oxytosis/ferroptosis. This protective effect has been observed in
both neuronal and microglial cells.

o Anti-inflammatory Effects: FASN activity is linked to pro-inflammatory signaling. CMS121's
inhibition of FASN contributes to its anti-inflammatory properties by reducing the production
of inflammatory mediators.

Modulation of Acetyl-CoA Metabolism and Mitochondrial
Function
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The inhibition of FASN leads to an increase in the intracellular pool of acetyl-CoA. Acetyl-CoA is
a critical metabolic hub, and its increased availability has several beneficial effects:

o Enhanced Mitochondrial Respiration: Increased acetyl-CoA can fuel the tricarboxylic acid
(TCA) cycle, leading to enhanced mitochondrial respiration and ATP production. Studies
have shown that CMS121 treatment preserves the expression of genes associated with
mitochondria.

o Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetylation, an
epigenetic modification associated with gene expression. CMS121 has been shown to
increase histone acetylation at key sites, potentially influencing the expression of genes
involved in memory and neuroprotection.

Activation of AMPK and Inhibition of ACC1

CMS121 also activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular
energy homeostasis. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase 1
(ACC1), the enzyme that converts acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid
synthesis. This action further contributes to the increase in acetyl-CoA levels and the
suppression of de novo lipogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling
pathways affected by CMS121 and a typical experimental workflow for its evaluation.
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CMS121 Intervention

Click to download full resolution via product page

Caption: CMS121 Signaling Pathway. (Within 100 characters)
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Caption: Preclinical Evaluation Workflow for CMS121. (Within 100 characters)

Quantitative Data from Preclinical Studies

CMS121 has been evaluated in multiple preclinical models, demonstrating significant effects on
metabolic, inflammatory, and cognitive parameters. The following tables summarize key

guantitative findings.

Table 1: Effects of CMS121 on Metabolic Parameters in Wild-Type and db/db Mice

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b12415435?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Treatment
Parameter Mouse Model . Result Reference
Details
) ) ) 40% decrease
Body Weight Wild-Type 6-month dietary
) ) compared to
Gain (C57BL/6) regimen
control
5% reduction
Body Weight db/db 6 months in diet compared to
control
Glucose
db/db 6 months in diet Improved
Tolerance
HbAlc db/db 6 months in diet Reduced
Insulin Levels db/db 6 months in diet Reduced
Blood and Liver
] ) db/db 6 months in diet Decreased
Triglycerides
Blood and Liver o
db/db 6 months in diet Decreased

Free Fatty Acids

Table 2: Effects of CMS121 on Inflammatory and Mitochondrial Markers
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Treatment
Marker Model . Result Reference
Details
Lower levels
Hepatic Caspase  Wild-Type 6-month dietary indicating
1, 3, and NOX4 (C57BL/6) regimen reduced liver
inflammation
Hepatic NF-kB,
IL-18, Caspase db/db 6 months in diet Lowered
3,CRP
15- APPswe/PS1AE
] ] Reduced to wild-
Lipoxygenase-2 9 Mice N/A
) type levels
(15LOX2) (Hippocampus)
Glial Fibrillary APPswe/PS1AE
Acidic Protein 9 Mice N/A Decreased
(GFAP) (Hippocampus)
Nrfl and TFAM Wild-Type 6-month dietary
) ) ) Increased levels
(Adipose Tissue)  (C57BL/6) regimen
Mitochondrial
Electron ) )
Wild-Type 6-month dietary Increased
Transport )
(C57BL/6) regimen markers
Complexes
(Adipose Tissue)
Restored to
Renal NDUFBS, o o
db/db 6 months in diet levels similar to

UQCRC2, VDAC

wild-type

Table 3: Effects of CMS121 on Cognitive Function in Aging and AD Mouse Models
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Treatment

Test Mouse Model . Result Reference
Details
3-month
Performance
Morris Water APPswe/PS1AE treatment
) equal to healthy
Maze 9 starting at 9 )
control animals
months of age
Contextual APPswe/PS1AE 3-month Normalized to
Memory 9 treatment wild-type levels
Cognitive o Reduced
] SAMPS8 200 ppm in diet - ]
Function cognitive decline

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the

preclinical evaluation of CMS121.

In Vitro Oxytosis/Ferroptosis Assay

This assay assesses the protective effects of CMS121 against glutamate- and RSL3-induced

cell death in the HT22 mouse hippocampal cell line.

o Cell Culture: HT22 cells are plated in 96-well plates at a density of 5 x 102 cells per well and

cultured for 24 hours.

o Treatment: The culture medium is replaced with fresh medium containing either 10 mM

glutamate or 200 nM RSL3, with or without various concentrations of CMS121.

 Viability Assessment: After 24 hours of incubation, cell viability is measured using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read

on a plate reader to quantify the extent of cell death and the protective effect of CMS121.

In Vivo Animal Studies

e Animal Models: Various mouse models are used, including senescence-accelerated mouse-
prone 8 (SAMP8) for aging studies, APPswe/PS1dE9 transgenic mice for Alzheimer's

© 2025 BenchChem. All rights reserved. 8

/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

disease, and db/db leptin receptor-deficient mice for metabolic studies.

CMS121 Administration: CMS121 is typically administered in the diet at concentrations
ranging from 200 to 400 ppm for durations of 3 to 6 months.

Behavioral Testing (Morris Water Maze): This test is used to assess spatial learning and
memory.

o Apparatus: A circular pool (110-180 cm in diameter) is filled with opaque water. Distal cues
are placed around the room.

o Training: Mice are trained over several days to find a hidden platform submerged beneath
the water's surface. Each trial begins with the mouse being placed in the water at a
different starting position.

o Probe Trial: To assess memory retention, the platform is removed, and the time spent in
the target quadrant where the platform was previously located is measured.

Metabolic Assessments:

o Glucose Tolerance Test (GTT): Following a fasting period, mice are administered a
glucose bolus, and blood glucose levels are measured at various time points to assess
glucose clearance.

o Lipid Profile: Blood and liver samples are collected to measure levels of triglycerides and
free fatty acids.

Biochemical and Molecular Analyses:

o ELISA for Cytokines: Brain tissue is homogenized, and the supernatant is used to
measure the levels of pro-inflammatory cytokines such as TNF-a and IL-6 using
commercially available ELISA kits.

o Acetyl-CoA Measurement: Brain tissue is rapidly frozen, pulverized, and deproteinized.
Acetyl-CoA levels are then quantified using a sensitive fluorometric assay Kkit.

o Mitochondrial Respiration: Oxygen consumption rates (OCR) in isolated mitochondria or
primary neurons are measured using a Seahorse XF Analyzer. The assay involves the
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sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin
A) to determine key parameters of mitochondrial function.

o RNA-Sequencing: RNA is extracted from brain tissue, and RNA-seq is performed to
analyze changes in gene expression profiles in response to CMS121 treatment.

Clinical Development and Future Directions

Based on the promising preclinical data, CMS121 has advanced to a Phase 1 clinical trial
(NCT05318040) to evaluate its safety, tolerability, and pharmacokinetics in healthy human
volunteers. The study is a randomized, double-blind, placebo-controlled trial involving single
and multiple ascending doses in both young and elderly subjects.

Initial findings from the Phase 1 trial indicate that single doses up to 1800 mg and multiple
doses up to 900 mg/day for 7 days are generally well-tolerated. The pharmacokinetic profile of
CMS121 and its metabolites has been characterized, showing dose-proportional or slightly
greater than dose-proportional increases in exposure. Systemic exposure to CMS121 was
found to be approximately 50% higher when administered with food.

The multifaceted mechanism of action of CMS121, targeting the intersection of metabolism,
inflammation, and cellular stress, positions it as a promising therapeutic candidate not only for
Alzheimer's disease but also for a broader range of age-related conditions. Future research will
likely focus on further elucidating the downstream effects of FASN inhibition and exploring the
full therapeutic potential of CMS121 in various age-related pathologies.

Conclusion

CMS121 represents a paradigm shift in the development of therapeutics for age-related
diseases. By targeting fundamental aging pathways centered around FASN and acetyl-CoA
metabolism, it offers a multi-pronged approach to combat the complex and interconnected
pathologies of aging. The robust preclinical data, demonstrating its efficacy in improving
metabolic health, reducing inflammation, and enhancing cognitive function, provide a strong
rationale for its continued clinical development. As our understanding of the molecular
mechanisms of aging deepens, interventions like CMS121 that modulate these core processes
hold the promise of extending not just lifespan, but more importantly, healthspan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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